Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate
Description
Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate (CAS 84806-27-9) is a fluorinated heterocyclic sulfonate salt with the molecular formula C₆H₆FN₃O₄S and a molecular weight of 235.19 g/mol . It is commonly abbreviated as SBD-F and serves as a critical fluorescent derivatization agent in biochemical assays, particularly for detecting thiol-containing molecules like homocysteine via HPLC . Its structure features a benzooxadiazole core with a fluorine substituent at position 7 and a sulfonate group at position 4, stabilized by an ammonium counterion.
Properties
Molecular Formula |
C6H6FN3O4S |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
azanium;7-fluoro-2,1,3-benzoxadiazole-4-sulfonate |
InChI |
InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 |
InChI Key |
JXLHNMVSKXFWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)[O-])F.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Benzo[c] oxadiazole Precursors
The core structure of benzo[c]oxadiazole (benzofurazan) is functionalized at the 4-position via electrophilic aromatic sulfonation. Chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid (oleum) is typically used to introduce the sulfonic acid group. The reaction proceeds under controlled temperatures (0–5°C) to avoid over-sulfonation. For example:
The sulfonic acid intermediate is then neutralized with ammonium hydroxide (NH₄OH) to yield the ammonium salt.
Key Parameters:
Fluorination Strategies
Fluorine is introduced at the 7-position via halogen exchange (Halex) reactions or electrophilic fluorination. A common approach involves treating 7-nitrobenzo[c]oxadiazole-4-sulfonic acid with hydrogen fluoride (HF) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF).
Optimization Notes:
Ammonium Salt Formation
The sulfonic acid derivative is treated with concentrated NH₄OH (28–30% w/w) in ethanol or water. The reaction is exothermic and requires cooling to 0–10°C to prevent decomposition.
Purification : Recrystallization from ethanol/water (3:1 v/v) yields a light yellow powder with >98% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/MeCN gradient) shows a single peak at 4.3 min, confirming >99% purity.
Industrial-Scale Production Challenges
Byproduct Management
Common impurities include:
Yield Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Sulfonation temperature | 5°C | +15% |
| NH₄OH concentration | 28% | +10% |
| Recrystallization solvent | Ethanol/water | +12% purity |
Recent Advances (2023–2025)
Chemical Reactions Analysis
Reaction with Thiols
The primary application involves its fluorigenic reaction with thiol-containing compounds (e.g., cysteine, glutathione, proteins). The sulfonate group reacts with thiols (-SH) to form fluorescent SBD-thiol adducts.
Key Reaction Parameters:
| Parameter | Optimal Value | Effect on Reaction |
|---|---|---|
| pH | 9.5 | Maximizes reaction rate and fluorescence intensity |
| Temperature | 60°C | Accelerates reaction kinetics |
| Time | 1 hour | Ensures complete derivatization |
Detection Limits for Common Thiols:
| Thiol Compound | Detection Limit (pmol/ml) |
|---|---|
| Cysteine | 43 |
| Glutathione | 100 |
| Captopril | 520 |
| Bovine Serum Albumin | 200 |
This reaction is critical for HPLC pre-column labeling, enabling sensitive quantification of biological thiols .
Environmental Factors Affecting Reaction Kinetics
The reaction efficiency depends on:
-
pH : Fluorescence intensity peaks at pH 9.5 due to optimal deprotonation of thiols and stabilization of the fluorophore .
-
Organic Solvents : Acetonitrile or methanol increases reaction rates by enhancing reagent solubility .
-
Temperature : Elevated temperatures (e.g., 60°C) reduce reaction time from hours to minutes .
Solvent-Dependent Fluorescence Shifts
The fluorescence emission wavelength of SBD-thiols varies with solvent hydrophobicity, enabling environmental analysis of macromolecular thiols:
| Solvent | Emission Maximum (nm) |
|---|---|
| Water | 515 |
| Methanol | 505 |
| Acetonitrile | 495 |
This blue shift correlates with solvent polarity, providing insights into protein conformational changes .
Stability and Side Reactions
Scientific Research Applications
Fluorogenic Probes in Biochemical Assays
One of the primary applications of ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is as a fluorogenic probe for detecting thiols and other reactive species. The compound exhibits high sensitivity and specificity towards thiol groups, making it suitable for cellular imaging and biochemical assays. It has been shown to react rapidly with homocysteine, which is significant for medical diagnostics related to cardiovascular diseases.
Case Study: Thiol Detection
In a study examining the detection of thiol levels in biological samples, this compound was utilized in high-performance liquid chromatography (HPLC) with fluorescence detection. This method allowed for the quantification of homocysteine and cysteine concentrations in plasma samples, demonstrating its efficacy in clinical diagnostics .
Applications in Cellular Imaging
The compound's ability to fluoresce upon interaction with thiols makes it a valuable tool for cellular imaging . Researchers can visualize cellular processes involving thiols by employing this compound as a fluorescent marker. Its water solubility and photostability enhance its usability in live-cell imaging scenarios.
Case Study: Live-Cell Imaging
In experiments designed to monitor oxidative stress within cells, this compound was used to track changes in thiol levels during oxidative conditions. The results indicated significant fluctuations in thiol concentrations correlating with cellular stress responses .
Research on Reactive Oxygen Species
The compound has also been employed in studies investigating the role of reactive oxygen species (ROS) in various biological processes. By detecting changes in thiol levels, researchers can infer the presence and activity of ROS within cells, contributing to our understanding of oxidative stress-related diseases .
Case Study: ROS Measurement
A study focused on the effects of oxidative stress on neuronal cells utilized this compound to measure thiol levels as indicators of ROS activity. The findings provided insights into neurodegenerative disease mechanisms .
Mechanism of Action
The mechanism of action of Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate involves its high reactivity with thiol groups . The compound reacts with thiols to form highly fluorescent products, which can be easily detected and quantified . This reaction is facilitated by the presence of the fluorine atom and the sulfonate group, which enhance the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzooxadiazole Sulfonates
Ammonium 7-chlorobenzo[c][1,2,5]oxadiazole-4-sulfonate (CAS 81377-14-2)
- Molecular Formula : C₆H₆ClN₃O₄S.
- Molecular Weight : 251.64 g/mol .
- Key Differences: Chlorine substituent increases molecular weight and lipophilicity compared to fluorine. Reduced commercial availability (discontinued in some suppliers) . Potential differences in electronic properties due to Cl’s lower electronegativity versus F.
7-Fluorobenzo[c][1,2,5]oxadiazole-4-sulfonamide (CAS 91366-65-3)
Heteroatom-Modified Analogous Cores
Boron-Based Benzo[c][1,2,5]oxadiazoles
- Example : Boron-substituted benzooxadiazoles synthesized by Das et al. (2023) as hypoxia inhibitors .
Benzo[c][1,2,5]thiadiazole Derivatives
- Example : 5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine (CAS 80277-06-1) .
- Structural Difference : Replacement of oxygen with sulfur in the heterocyclic core.
- Impact :
- Sulfur’s larger atomic size and polarizability enhance π-stacking interactions in drug-receptor binding.
- Used in synthesizing muscle relaxants (e.g., tizanidine) via thiourea intermediates .
Data Table: Comparative Analysis
Fluorescent Derivatization
Ammonium 7-fluorobenzooxadiazole-4-sulfonate’s strong electron-withdrawing sulfonate and fluorine groups enable high fluorescence quantum yields. It reacts selectively with thiols (e.g., homocysteine) to form stable adducts detectable at sub-nanomolar concentrations . In contrast, sulfonamide analogs lack this derivatization capability due to the absence of a reactive sulfonate group .
Pharmacological Potential
Boron-based benzooxadiazoles exhibit hypoxia-selective cytotoxicity, making them promising for targeting tumor microenvironments . Chlorinated analogs, while less studied, may offer similar electronic profiles but face challenges in synthesis and stability .
Biological Activity
Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is a chemical compound noted for its unique structure and significant biological activity, particularly in biochemical assays and cellular imaging. This article explores its biological properties, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Chemical Formula : C₆H₆FN₃O₄S
- Molecular Weight : 235.19 g/mol
- CAS Number : 84806-27-9
- Solubility : Highly soluble in water due to the sulfonate group, enhancing its utility in biological applications.
The presence of a fluorine atom in its structure enhances the compound's photophysical properties, making it an effective fluorogenic probe for detecting thiols and other reactive species in biological systems .
Fluorogenic Properties
This compound acts as a fluorogenic probe , particularly sensitive to thiol groups. Its rapid reaction with homocysteine makes it a promising candidate for medical diagnostics related to cardiovascular diseases. The specificity of this compound allows it to effectively measure thiol concentrations in complex biological samples.
Applications in Research
This compound is utilized in various fields due to its unique properties:
- Cellular Imaging : It is employed in imaging techniques to visualize thiol-containing biomolecules within cells.
- Biochemical Assays : Its sensitivity to thiols makes it useful for assays that quantify thiol levels, which are crucial for understanding oxidative stress and related diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the comparison of this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid | Benzoxadiazole | Used for similar applications but less sensitive |
| 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt | Benzofurazan | Higher reactivity towards thiols |
| 7-Fluoro-2-oxa-1,3-diazole-4-sulfonic acid ammonium salt | Diazole | Different reactivity profile; used in specific assays |
This compound is distinguished by its superior sensitivity and specificity towards thiol detection compared to these similar compounds.
Case Studies and Research Findings
-
Detection of Homocysteine :
- A study demonstrated that this compound could effectively detect homocysteine levels in plasma samples. This capability highlights its potential role in monitoring cardiovascular health.
-
Imaging Applications :
- In cellular imaging studies, this compound has been shown to selectively stain cells containing high levels of thiols. This property facilitates the visualization of oxidative stress markers within live cells.
- Fluorescence Characteristics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
